7-Amino-5-methyl-5H-dibenzo[b,d]azepin-6(7H)-one
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Overview
Description
7-Amino-5-methyl-5H-dibenzo[b,d]azepin-6(7H)-one: is a heterocyclic compound that belongs to the dibenzoazepine family This compound is characterized by its unique structure, which includes a seven-membered ring fused with two benzene rings and an amino group at the 7th position
Scientific Research Applications
Molecular Structures and Synthesis
The dibenz[b,f]azepine ring system, closely related to 6H-Dibenz[b,d]azepin-6-one, is significant in organic and medicinal chemistry. Studies have shown that molecules like 6H-Dibenz[b,d]azepin-6-one exhibit similar molecular structures but different supramolecular assemblies. For instance, a group of benzo[b]pyrimido[5,4-f]azepine derivatives demonstrated similar molecular conformations with variations in supramolecular assembly depending on hydrogen bonds and π-π stacking interactions (Acosta et al., 2015).
Stereochemical Properties
The stereochemistry of dibenz[b,d]azepin-6-ones, similar to 6H-Dibenz[b,d]azepin-6-one, has been studied extensively. These compounds have been shown to exhibit atropisomeric properties, where the presence of methyl groups can lead to high stereochemical stability and influence the preferred conformers of the compounds (Tabata et al., 2008).
Applications in Pharmacology
Compounds containing the tricyclic dibenzo[b,e]azepine system, which is similar to 6H-Dibenz[b,d]azepin-6-one, have potential applications in treating various diseases. For example, 11-ethyl-6,11-dihydro-5H-dibenzo[b,e]azepine-6-carboxamide, a derivative, has been identified as a potentially useful precursor in synthesizing analogues of anti-allergenic, antidepressant, and antihistaminic drugs (Acosta Quintero et al., 2016).
Mechanism of Action
This compound is a major component of β-secretase inhibitors . β-secretase is an enzyme that plays a role in the formation of beta-amyloid plaques in the brain, which are associated with Alzheimer’s disease. By inhibiting this enzyme, the compound could potentially slow the progression of Alzheimer’s disease.
Safety and Hazards
While specific safety and hazard information for this compound is not available, it’s generally recommended to avoid contact with skin and eyes, avoid formation of dust and aerosols, and avoid exposure without special instructions . Appropriate exhaust ventilation should be provided at places where dust is formed .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Amino-5-methyl-5H-dibenzo[b,d]azepin-6(7H)-one typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 2-aminobenzophenone with methylamine under acidic conditions can lead to the formation of the desired compound. The reaction conditions often require careful control of temperature and pH to ensure the correct formation of the azepine ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow processes to optimize yield and purity. Catalysts and solvents are selected to enhance the efficiency
Properties
IUPAC Name |
7-amino-5-methyl-7H-benzo[d][1]benzazepin-6-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O/c1-17-13-9-5-4-7-11(13)10-6-2-3-8-12(10)14(16)15(17)18/h2-9,14H,16H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SWCIHHYNMAJVKX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2C3=CC=CC=C3C(C1=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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